Product packaging for 5-(4-Aminobenzamido)-2,3-cresotic acid(Cat. No.:CAS No. 6265-15-2)

5-(4-Aminobenzamido)-2,3-cresotic acid

Cat. No.: B13757474
CAS No.: 6265-15-2
M. Wt: 286.28 g/mol
InChI Key: AOMFEMQHOBBHFK-UHFFFAOYSA-N
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Description

5-(4-Aminobenzamido)-2,3-cresotic Acid is a chemical compound with the molecular formula C15H14N2O4 and a molecular weight of 286.29 g/mol . This compound is a derivative that incorporates both aminobenzoic acid and cresotic acid moieties, which are structures known for their relevance in medicinal chemistry . Recent scientific investigations have highlighted the significant potential of chemical derivatives based on the 2,3-(4-aminobenzamido)benzoic acid structure, particularly in the field of infectious disease research . A 2024 study published in the Russian Journal of Bioorganic Chemistry synthesized and evaluated a series of such derivatives, identifying several with promising antitubercular activity against Mycobacterium tuberculosis H37RV . Some of these novel compounds demonstrated minimal inhibitory concentrations (MICs) approximately 50 times lower than standard drug treatments, positioning this chemical class as a valuable scaffold for developing new therapeutic agents against multidrug-resistant tuberculosis (MDR-TB) . Furthermore, related cresotic acid structures have been identified in other research contexts as potent inhibitors of specific protein-protein interactions, such as the HMGB1•CXCL12 heterocomplex, which plays a key role in inflammatory processes . From a safety and handling perspective, this material is likely combustible, and fires involving it can be controlled using dry chemical, carbon dioxide, or Halon extinguishers . It is recommended to store this chemical in a refrigerator . Researchers should use appropriate personal protective equipment, including a NIOSH-approved half-face respirator with an organic vapor/acid gas cartridge and a dust/mist filter when handling the neat powder . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H14N2O4 B13757474 5-(4-Aminobenzamido)-2,3-cresotic acid CAS No. 6265-15-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6265-15-2

Molecular Formula

C15H14N2O4

Molecular Weight

286.28 g/mol

IUPAC Name

5-[(4-aminobenzoyl)amino]-2-hydroxy-3-methylbenzoic acid

InChI

InChI=1S/C15H14N2O4/c1-8-6-11(7-12(13(8)18)15(20)21)17-14(19)9-2-4-10(16)5-3-9/h2-7,18H,16H2,1H3,(H,17,19)(H,20,21)

InChI Key

AOMFEMQHOBBHFK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1O)C(=O)O)NC(=O)C2=CC=C(C=C2)N

Origin of Product

United States

Synthetic Methodologies for 5 4 Aminobenzamido 2,3 Cresotic Acid and Its Precursors

Synthesis of the 2,3-Cresotic Acid Core Structure

The 2,3-cresotic acid, also known as 2-hydroxy-3-methylbenzoic acid, forms the structural backbone of the target molecule. Its synthesis can be achieved through both classical and more contemporary methods.

The Kolbe-Schmitt reaction is a well-established method for the synthesis of aromatic hydroxy acids. wikipedia.orgcambridge.org This reaction involves the carboxylation of a phenoxide with carbon dioxide, typically under pressure and at elevated temperatures. wikipedia.org For the synthesis of 2,3-cresotic acid, the starting material would be m-cresol (B1676322). The reaction proceeds by first treating m-cresol with a strong base, such as sodium hydroxide (B78521), to form the corresponding sodium phenoxide. This phenoxide is then heated with carbon dioxide under pressure. cambridge.org The choice of alkali metal can influence the regioselectivity of the carboxylation, with sodium phenoxides generally favoring ortho-carboxylation. jk-sci.com Subsequent acidification of the reaction mixture yields the desired 2-hydroxy-3-methylbenzoic acid.

A study on the carboxylation of cresols using sodium ethyl carbonate has shown that o-cresol (B1677501) can be regioselectively carboxylated to form 2-hydroxy-3-methylbenzoic acid. researchgate.net While this starts from a different isomer of cresol, it demonstrates a variant of the carboxylation reaction that can yield cresotic acids. researchgate.net

Starting MaterialReagentsConditionsProduct
m-Cresol1. NaOH, 2. CO2, 3. H+High temperature and pressure2-Hydroxy-3-methylbenzoic acid
o-CresolSodium ethyl carbonate, CO2180–185°C, 10 atm2-Hydroxy-3-methylbenzoic acid

Modern synthetic chemistry emphasizes the development of more sustainable and efficient methodologies. While specific green synthesis routes for 2,3-cresotic acid are not extensively documented, analogous developments in the synthesis of salicylic (B10762653) acid and other phenolic acids point towards potential future directions. These include catalytic carboxylation reactions that can proceed under milder conditions. For instance, transition-metal-catalyzed C-H carboxylation reactions using carbon dioxide as a C1 feedstock are an area of active research. qub.ac.ukruhr-uni-bochum.de Palladium-catalyzed silanol-directed C–H carboxylation of phenols is one such method that offers high efficiency and selectivity for the synthesis of salicylic acids. nih.gov

Additionally, green chemistry principles are being applied to traditional reactions. For example, the synthesis of acetylsalicylic acid has been explored using phosphoric acid as a safer alternative to sulfuric acid, demonstrating a move towards more environmentally benign catalysts. abcr-mefmo.org There are also efforts to produce salicylic acid from biomass-derived precursors like 2-furoic acid, which could inspire future sustainable routes to substituted salicylic acids like 2,3-cresotic acid. researchgate.net

Synthesis of 4-Aminobenzoic Acid Derivatives and Activated Intermediates

To facilitate the formation of the amide bond, the carboxylic acid group of 4-aminobenzoic acid must be activated. This is because the direct reaction between a carboxylic acid and an amine is often slow and requires high temperatures. Common activated intermediates include acyl chlorides and activated esters.

The synthesis of 4-aminobenzoyl chloride is a straightforward and widely used method. It is typically prepared by reacting 4-aminobenzoic acid with thionyl chloride. prepchem.com This reaction is usually performed under reflux, and an excess of thionyl chloride is often used to ensure complete conversion. The reaction must be carried out under anhydrous conditions to prevent the hydrolysis of the resulting highly reactive acid chloride.

Another approach to activating 4-aminobenzoic acid is through the formation of its esters. For example, ethyl 4-aminobenzoate (B8803810) can be synthesized by the Fischer esterification of 4-aminobenzoic acid with ethanol (B145695) in the presence of an acid catalyst. google.com These esters can then be used in subsequent coupling reactions.

Amide Bond Formation Strategies for 5-(4-Aminobenzamido)-2,3-cresotic acid

The final and crucial step in the synthesis is the formation of the amide bond between the 5-amino-2,3-cresotic acid and the activated 4-aminobenzoic acid derivative.

Using Acid Chlorides (Schotten-Baumann Reaction):

The Schotten-Baumann reaction is a classic method for forming amides from an amine and an acid chloride. organic-chemistry.orgwikipedia.org In this case, 5-amino-2,3-cresotic acid would be reacted with 4-aminobenzoyl chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid that is formed as a byproduct. wikipedia.orgtestbook.com A two-phase system, often consisting of an organic solvent and water, is frequently employed. wikipedia.org The base, dissolved in the aqueous phase, neutralizes the generated acid, while the reactants and product remain in the organic phase. wikipedia.org

AmineAcid ChlorideBaseSolvent SystemReaction Name
5-amino-2,3-cresotic acid4-aminobenzoyl chlorideAqueous NaOHDichloromethane/WaterSchotten-Baumann

Using Carbodiimide (B86325) Coupling Reagents:

Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are widely used as coupling agents to facilitate amide bond formation. libretexts.orgfishersci.co.uk These reagents activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine. libretexts.org The reaction between 5-amino-2,3-cresotic acid and 4-aminobenzoic acid in the presence of a carbodiimide would proceed by the formation of a highly reactive O-acylisourea intermediate from the 4-aminobenzoic acid and the carbodiimide. fishersci.co.uk This intermediate is then attacked by the amino group of the 5-amino-2,3-cresotic acid to form the desired amide.

To improve reaction yields and minimize side reactions, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are often used in conjunction with carbodiimides. nih.govpeptide.com The addition of HOBt can lead to the formation of an HOBt ester, which is a highly reactive intermediate that couples efficiently with amines. researchgate.net This method is particularly useful for coupling aromatic amines. nih.gov

Carboxylic AcidAmineCoupling ReagentAdditive
4-Aminobenzoic acid5-amino-2,3-cresotic acidEDCHOBt
4-Aminobenzoic acid5-amino-2,3-cresotic acidDCCHOBt

Novel and Green Chemistry Approaches to Amide Synthesis

Traditional methods for amide bond formation often rely on stoichiometric coupling reagents that generate significant chemical waste, presenting challenges for sustainable chemical manufacturing. nih.gov In recent years, a strong emphasis has been placed on developing greener, more atom-economical catalytic methods for amide synthesis. nih.gov

One promising green approach is the use of boric acid as a catalyst for the direct amidation of carboxylic acids. This method can be performed under solvent-free conditions, significantly reducing the environmental impact. mdpi.com Another innovative technique involves the ruthenium-catalyzed dehydrogenative coupling of alcohols and amines, which produces hydrogen gas as the only byproduct. google.com Furthermore, enzymatic catalysis, for example using Candida antarctica lipase (B570770) B, offers a highly selective and environmentally benign route to amide bond formation, often proceeding under mild conditions with high yields and purity, thereby minimizing the need for extensive purification. researchgate.net Photocatalysis, including the use of covalent organic frameworks (COFs) under visible light, is also emerging as a sustainable method for amide synthesis directly from alcohols.

For the synthesis of this compound, these green methodologies could be applied to the key amide bond-forming step. For instance, a direct catalytic amidation between a suitably protected 4-aminobenzoic acid and 5-amino-2,3-cresotic acid derivative could be explored, potentially avoiding the need for pre-activation of the carboxylic acid to an acid chloride, which is a common but less environmentally friendly method.

Below is a table summarizing various green amide synthesis approaches that could be hypothetically applied.

Catalytic SystemReactantsSolventsByproductsKey Advantages
Boric AcidCarboxylic Acid, AmineSolvent-free or Green SolventsWaterLow cost, low toxicity, simple procedure
Ruthenium ComplexesAlcohol, AmineToluene, DioxaneHydrogen GasHigh atom economy
Lipases (e.g., CALB)Carboxylic Acid, AmineGreen Solvents (e.g., CPME)WaterHigh selectivity, mild conditions, biodegradable catalyst
Photocatalysts (e.g., COFs)Alcohol, AmineOrganic SolventsHydrogen GasUses visible light, catalyst recyclability

Functional Group Transformations and Protecting Group Strategies on this compound

The successful synthesis of this compound hinges on a well-designed strategy for functional group transformations and the use of protecting groups. The molecule contains a phenolic hydroxyl, two carboxylic acids, and two amino groups, all of which can participate in various chemical reactions.

Protecting Group Strategies:

Amino Groups: The amino group of 4-aminobenzoic acid is often protected as a carbamate, such as with a tert-butyloxycarbonyl (Boc) or carboxybenzyl (Cbz) group. masterorganicchemistry.com The Boc group is typically installed using Boc anhydride (B1165640) and can be removed under acidic conditions (e.g., with trifluoroacetic acid), while the Cbz group is installed using benzyl (B1604629) chloroformate and is commonly cleaved by catalytic hydrogenation. masterorganicchemistry.com For the 5-amino group on the cresotic acid moiety, a similar protection strategy would be necessary to prevent it from reacting with the activated 4-aminobenzoic acid derivative.

Carboxylic Acid Groups: The carboxylic acid of the 4-aminobenzoic acid precursor must be activated for amide bond formation, often by conversion to an acid chloride using reagents like thionyl chloride or oxalyl chloride. The two carboxylic acid groups on the cresotic acid scaffold would likely need to be protected, for example, as methyl or benzyl esters, to prevent them from interfering with the coupling reaction. These ester protecting groups can be removed later through hydrolysis or hydrogenolysis, respectively.

Phenolic Hydroxyl Group: The hydroxyl group of the cresotic acid is also nucleophilic and could compete with the amino group during acylation. Therefore, it is typically protected as an ether (e.g., methyl or benzyl ether) or a silyl (B83357) ether.

A potential synthetic sequence would involve:

Protection of the amino group of 4-aminobenzoic acid (e.g., as N-Boc-4-aminobenzoic acid).

Protection of the carboxylic and hydroxyl groups of 5-amino-2,3-cresotic acid. The amino group would also need to be protected.

Selective deprotection of the amino group at the 5-position of the cresotic acid derivative.

Activation of the carboxylic acid of the protected 4-aminobenzoic acid.

Coupling of the two protected fragments to form the amide bond.

Global deprotection of all protecting groups to yield the final product.

The choice of protecting groups must be orthogonal, meaning that each can be removed under specific conditions without affecting the others, allowing for a controlled and sequential synthesis. researchgate.net

Purification and Yield Optimization Techniques for this compound Synthesis

Optimizing the yield and purity of this compound requires careful control over reaction conditions and effective purification strategies.

Yield Optimization:

The yield of the central amide bond formation step can be optimized by carefully selecting the coupling reagents and reaction conditions. Modern catalytic methods often offer higher yields and cleaner reactions compared to traditional stoichiometric approaches. nih.gov For instance, the use of borate (B1201080) esters like B(OCH₂CF₃)₃ has been shown to mediate direct amidation with high efficiency. nih.govacs.org Reaction parameters such as temperature, reaction time, and solvent choice also play a crucial role. For example, in some catalytic systems, microwave irradiation has been shown to accelerate the reaction and improve yields.

A systematic approach to optimization might involve screening different catalysts, solvents, and temperatures, as illustrated in the hypothetical optimization table below for the amide coupling step.

EntryCatalystSolventTemperature (°C)Time (h)Yield (%)
1NoneDioxane8024<10
2Boric Acid (10 mol%)Toluene1101265
3RuCl₃ (2 mol%) / AcetyleneDioxane80685
4B(OCH₂CF₃)₃ (1.1 eq)Toluene80592

Purification Techniques:

Given the polar nature of the final product, containing multiple acidic and basic functional groups, purification can be challenging.

Recrystallization: This is often the preferred method for purifying solid amides, especially if a suitable solvent system can be identified that effectively separates the product from impurities. researchgate.net Solvents like ethanol, acetonitrile, or mixtures containing water could be effective.

Chromatography: While effective, column chromatography on silica (B1680970) gel can sometimes lead to lower yields for polar compounds. researchgate.net In such cases, reversed-phase chromatography might be a more suitable alternative. biotage.com

Acid-Base Extraction: The amphoteric nature of this compound could be exploited for purification. By carefully adjusting the pH of an aqueous solution, the compound can be selectively precipitated while impurities remain in solution.

Solid-Phase Extraction: For amidation reactions mediated by certain reagents, a solid-phase workup using commercially available resins can be employed to remove excess reagents and byproducts, often eliminating the need for aqueous workup or chromatography. nih.govacs.org

Chemo-, Regio-, and Stereoselectivity in the Synthesis of this compound

The synthesis of this compound does not involve the formation of chiral centers, so stereoselectivity is not a primary concern. However, chemo- and regioselectivity are critical aspects that must be controlled.

Chemoselectivity:

Chemoselectivity refers to the preferential reaction of one functional group over another. In the synthesis of the target molecule, the primary chemoselective challenge is ensuring that the amide bond forms exclusively between the desired carboxylic acid and amino group. As discussed in section 2.5, this is achieved through the use of an appropriate protecting group strategy. Without protection, the activated 4-aminobenzoic acid derivative could react with the phenolic hydroxyl group or the amino group of another 4-aminobenzoic acid molecule, leading to a mixture of undesired products.

Regioselectivity:

Regioselectivity concerns the position at which a chemical bond is formed. In the context of synthesizing the precursors, particularly a substituted cresotic acid, regioselectivity can be a significant challenge. For example, if the starting material is 2,3-cresotic acid, introducing an amino group at the 5-position requires a regioselective nitration followed by reduction. The directing effects of the existing hydroxyl, methyl, and carboxyl groups on the aromatic ring will influence the position of nitration. The hydroxyl and methyl groups are ortho-, para-directing, while the carboxyl group is meta-directing. The interplay of these directing effects will determine the isomeric purity of the nitrated intermediate. Careful selection of nitrating agents and reaction conditions would be necessary to favor the formation of the desired 5-nitro isomer.

The table below outlines the key selectivity challenges and potential strategies for their control in the synthesis of this compound.

Selectivity TypeSynthetic StepChallengeControl Strategy
Chemoselectivity Amide Bond FormationAcylation of the phenolic hydroxyl or self-condensation of 4-aminobenzoic acid.Protection of the hydroxyl group as an ether and the amino group of 4-aminobenzoic acid as a carbamate.
Regioselectivity Synthesis of 5-amino-2,3-cresotic acidFormation of undesired isomers during the nitration of 2,3-cresotic acid.Optimization of nitrating conditions (reagent, temperature, solvent) to maximize the yield of the 5-nitro isomer.

Chemical Reactivity and Transformation Studies of 5 4 Aminobenzamido 2,3 Cresotic Acid

Reactivity of the Carboxylic Acid Moiety in 5-(4-Aminobenzamido)-2,3-cresotic acid

The carboxylic acid group (–COOH) is a primary site for nucleophilic acyl substitution reactions. However, its reactivity in this specific molecule is influenced by steric hindrance from the adjacent methyl group at the C3 position and the phenolic hydroxyl group at the C2 position.

Esterification: The conversion of the carboxylic acid to an ester can be achieved, typically under acidic conditions with an alcohol. The Fischer esterification, which involves heating the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst like sulfuric acid, is a common method. ma.educhemguide.co.uk For this compound, the reaction would proceed by protonation of the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon for attack by the alcohol. However, the steric hindrance provided by the ortho-methyl group may necessitate more forcing reaction conditions (e.g., higher temperatures, longer reaction times) compared to unhindered benzoic acids. ma.edu Alternative methods for esterifying sterically hindered acids include conversion to an acid chloride followed by reaction with an alcohol, or the use of alkylating agents. youtube.com

Amidation: The carboxylic acid can also be converted to a secondary or tertiary amide. This transformation generally does not occur by direct heating with an amine due to the formation of a stable ammonium (B1175870) carboxylate salt. Instead, the carboxylic acid must first be "activated". libretexts.orgbohrium.com Common activating agents include thionyl chloride (to form an acyl chloride) or carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC). The activated intermediate is then susceptible to nucleophilic attack by an amine to form the new amide bond. youtube.combohrium.com The general scheme for these reactions is presented in the table below.

Interactive Table: Typical Conditions for Carboxylic Acid Transformations
ReactionReagentsCatalystConditionsProduct
Esterification Alcohol (e.g., Methanol, Ethanol)Conc. H₂SO₄Heat (Reflux)Corresponding Ester
Amidation (via Acyl Chloride) 1. Thionyl Chloride (SOCl₂) 2. Amine (R₂NH)None1. Heat 2. Room Temp.Corresponding Amide
Amidation (DCC Coupling) Amine (R₂NH), DCCDMAP (optional)Room Temp.Corresponding Amide

The structure of this compound, being a derivative of salicylic (B10762653) acid (2-hydroxybenzoic acid), makes it susceptible to decarboxylation (loss of CO₂) upon heating. researchgate.net Salicylic acids, particularly those with electron-donating groups on the ring, can undergo decarboxylation, often facilitated by a cyclic transition state involving the phenolic proton. The reaction typically requires high temperatures and may be catalyzed by acids or metal salts. researchgate.netlibretexts.org

The mechanism is thought to involve the transfer of the phenolic proton to the carbon atom at the 1-position (to which the carboxyl group is attached), either directly or through a solvent-mediated process. This is followed by the elimination of carbon dioxide to yield a phenol (B47542) derivative. masterorganicchemistry.comyoutube.comyoutube.com For the target molecule, decarboxylation would result in the formation of 4-(4-Aminobenzamido)-2-methylphenol. The stability of the resulting phenoxide intermediate influences the reaction rate.

Reactivity of the Phenolic Hydroxyl Group in this compound

The phenolic hydroxyl group (–OH) is weakly acidic and can act as a nucleophile. Its reactivity is modulated by the electron-withdrawing carboxylic acid group ortho to it and the electron-donating methyl group also in an ortho position.

Etherification: The phenolic hydroxyl can be converted to an ether through reactions with alkylating agents. The Williamson ether synthesis is a classic method, involving the deprotonation of the phenol with a strong base (like sodium hydride, NaH) to form a more nucleophilic phenoxide ion, which then displaces a halide from an alkyl halide in an Sₙ2 reaction. masterorganicchemistry.com Given the presence of the acidic carboxylic acid group, a sufficient amount of base would be required to deprotonate both the carboxylic acid and the phenol.

Esterification (O-Acylation): The phenolic group can also be esterified by reaction with an acylating agent such as an acid chloride or an acid anhydride (B1165640), typically in the presence of a base like pyridine (B92270). sydney.edu.auresearchgate.net This reaction is often faster than the esterification of the carboxylic acid under these conditions. For instance, reaction of salicylic acid with acetic anhydride under acidic catalysis leads to selective acylation of the phenolic hydroxyl to form acetylsalicylic acid (aspirin). sydney.edu.auteachnlearnchem.com A similar selective O-acylation could be expected for this compound under appropriate conditions. Microwave irradiation in the presence of a catalyst like iodine has been shown to be effective for the acetylation of hindered phenols. researchgate.net

Interactive Table: Reactions of the Phenolic Hydroxyl Group
ReactionReagentsBaseMechanismProduct
Etherification Alkyl Halide (R-X)Strong Base (e.g., NaH)Williamson Ether Synthesis (Sₙ2)Phenolic Ether
Esterification (O-Acylation) Acyl Chloride or AnhydridePyridine or other amine baseNucleophilic Acyl SubstitutionPhenolic Ester

The ortho-hydroxy carboxylic acid functionality, characteristic of salicylic acid derivatives, is a powerful bidentate chelating ligand for a wide range of metal ions. ijesi.orgijarsct.co.in This moiety can deprotonate to form a dianion that coordinates with a metal center through both the carboxylate oxygen and the phenoxide oxygen, forming a stable six-membered ring. researchgate.net

This compound is expected to form stable chelates with various metal ions, including transition metals like Fe(III), Cu(II), and Zn(II), as well as others like Al(III). researchgate.net The stability of these complexes is influenced by factors such as the pH of the solution (which affects the deprotonation of the ligand) and the nature of the metal ion. ijarsct.co.in The formation of these metal complexes can significantly alter the physical and chemical properties of the parent molecule. The order of stability for salicylic acid chelates with several biologically relevant cations is typically Fe³⁺ > Al³⁺ > Cu²⁺. researchgate.net

Reactivity of the Amide Linkage in this compound

The amide bond is known for its relative stability, a key feature in the structure of peptides and proteins. However, it can be cleaved under hydrolytic conditions. ias.ac.in

Hydrolysis: The amide linkage in this compound can undergo hydrolysis under either acidic or basic conditions, typically requiring heat. arkat-usa.org

Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., H₂SO₄, HCl) and water, the amide is hydrolyzed to yield 5-amino-2,3-cresotic acid and 4-aminobenzoic acid. researchgate.net The mechanism involves protonation of the amide carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by a water molecule. researchgate.net

Base-Catalyzed Hydrolysis: Under strong basic conditions (e.g., aqueous NaOH) and heat, the amide is cleaved via nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. This irreversible step leads to the formation of a tetrahedral intermediate which then collapses to yield the sodium salt of 5-amino-2,3-cresotic acid and 4-aminobenzoic acid. arkat-usa.orgquora.com The rate of alkaline hydrolysis is influenced by both steric and electronic factors. arkat-usa.org

The stability of the benzamide (B126) linkage is considerable, and forcing conditions are generally required for its cleavage. nih.govdtu.dk

Hydrolysis Mechanisms

The central amide bond in this compound is susceptible to cleavage through hydrolysis under both acidic and basic conditions, yielding 5-amino-2,3-cresotic acid and 4-aminobenzoic acid.

Acid-Catalyzed Hydrolysis: In an acidic medium, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by a water molecule on this carbon leads to a tetrahedral intermediate. The collapse of this intermediate, followed by proton transfers, results in the cleavage of the C-N bond.

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide ion directly attacks the amide's carbonyl carbon in a nucleophilic acyl substitution reaction. This forms a tetrahedral intermediate which then expels the amide anion. A final proton transfer completes the reaction, yielding the carboxylate and the amine.

Transamidation Reactions

Transamidation is a process where an amide reacts with an amine, resulting in the exchange of the amine portion of the amide. This reaction is typically an equilibrium process and often requires a catalyst to proceed efficiently. nih.govwikipedia.org For this compound, this reaction would involve the displacement of the 4-aminoaniline moiety by a different amine.

Catalysts for this transformation can include Lewis acids, organocatalysts, or transition metals. nih.govnih.gov The reaction's viability depends on the nucleophilicity of the incoming amine and the stability of the leaving group. Given the stability of the amide bond, these reactions often necessitate elevated temperatures. researchgate.net

Table 1: Potential Transamidation Reactions

Incoming Amine Potential Product Catalyst Type
Benzylamine 5-(Benzylcarbamoyl)-2,3-cresotic acid Metal or Acid Catalyst
Aniline 5-(Phenylcarbamoyl)-2,3-cresotic acid Metal or Acid Catalyst
Morpholine 5-(Morpholine-4-carbonyl)-2,3-cresotic acid Metal or Acid Catalyst

Reactivity of the Primary Amine Group in this compound

The primary aromatic amine on the 4-aminobenzoyl portion of the molecule is a key site for various chemical modifications.

Acylation, Alkylation, and Arylation Reactions

The nucleophilic nature of the primary amine allows it to readily participate in acylation, alkylation, and arylation reactions.

Acylation: The amine can be acylated using reagents like acyl chlorides or acid anhydrides to form a new amide bond. libretexts.orgjove.com For instance, reaction with acetyl chloride would yield N-acetyl-4-aminobenzamido)-2,3-cresotic acid. Such reactions are often performed in the presence of a weak base. ias.ac.in

Alkylation: Alkylation of the primary amine can be achieved with alkyl halides, though this can sometimes lead to mixtures of mono- and di-alkylated products.

Arylation: The formation of a C-N bond with an aryl group, known as N-arylation, is a significant transformation. Modern methods, such as the Buchwald-Hartwig amination, utilize palladium catalysts to couple aryl halides with amines. wikipedia.orgrsc.org This would allow for the synthesis of various diarylamine derivatives from the parent compound.

Table 2: Representative Reactions of the Primary Amine Group

Reagent Reaction Type Product
Acetyl Chloride Acylation 5-(4-Acetamidobenzamido)-2,3-cresotic acid
Methyl Iodide Alkylation 5-(4-(Methylamino)benzamido)-2,3-cresotic acid
Bromobenzene Arylation (e.g., Buchwald-Hartwig) 5-(4-(Phenylamino)benzamido)-2,3-cresotic acid

Diazotization and Coupling Reactions

Primary aromatic amines can be converted into diazonium salts upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (0–5 °C). libretexts.org The resulting diazonium salt of this compound is a versatile intermediate.

These diazonium salts can undergo coupling reactions with electron-rich aromatic compounds, such as phenols or anilines, to form brightly colored azo compounds. This is an electrophilic aromatic substitution where the diazonium ion acts as the electrophile. lumenlearning.com For example, coupling the diazotized compound with phenol would result in an azo dye.

Furthermore, the diazonium group can be replaced by a variety of other functional groups through reactions like the Sandmeyer reaction, which uses copper(I) salts to introduce halides or a cyano group. lumenlearning.comscirp.orgorganic-chemistry.org

Table 3: Azo Coupling and Sandmeyer Reactions

Reagent Reaction Type Resulting Functional Group
Phenol Azo Coupling -N=N-C₆H₄-OH
Copper(I) Chloride (CuCl) Sandmeyer -Cl
Copper(I) Bromide (CuBr) Sandmeyer -Br
Potassium Iodide (KI) Sandmeyer-type -I
Copper(I) Cyanide (CuCN) Sandmeyer -CN

Electrophilic Aromatic Substitution on the Benzene (B151609) Rings of this compound

The molecule possesses two benzene rings, both of which can potentially undergo electrophilic aromatic substitution (EAS). The position of substitution is determined by the directing effects of the existing substituents. libretexts.orguomustansiriyah.edu.iq

Ring A (Cresotic Acid Moiety): This ring is substituted with a hydroxyl group (-OH, a strong activator, ortho/para-directing), a methyl group (-CH₃, a weak activator, ortho/para-directing), a carboxylic acid group (-COOH, a deactivator, meta-directing), and the amide group (-NHCOR, an activator, ortho/para-directing). The powerful activating and directing effects of the -OH and -NHCOR groups would dominate, though the substitution pattern can be complex due to the multiple substituents.

Ring B (Aminobenzoyl Moiety): This ring contains the primary amine (-NH₂, a very strong activator, ortho/para-directing) and the amide carbonyl group. The amine group's strong activating effect makes this ring highly susceptible to EAS. libretexts.org Substitution is strongly directed to the positions ortho to the amine group. Therefore, reactions like halogenation or nitration would be expected to occur predominantly on this ring.

Table 4: Predicted Major Products of Electrophilic Aromatic Substitution on Ring B

Reaction Reagents Major Product
Bromination Br₂/FeBr₃ 5-(4-Amino-3-bromobenzamido)-2,3-cresotic acid
Nitration HNO₃/H₂SO₄ 5-(4-Amino-3-nitrobenzamido)-2,3-cresotic acid
Sulfonation Fuming H₂SO₄ 5-(4-Amino-3-sulfobenzamido)-2,3-cresotic acid

Metal-Catalyzed Cross-Coupling Reactions Involving this compound

The functional groups on this compound make it a candidate for various metal-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis. thieme-connect.comacs.org

Buchwald-Hartwig Amination: The primary amine can act as the nucleophile in palladium-catalyzed couplings with aryl halides or triflates, leading to the formation of diarylamines. acsgcipr.orgorganic-chemistry.org

Coupling via Phenolic Hydroxyl Group: The phenolic -OH group can be converted into a triflate (-OTf), which is an excellent leaving group in palladium-catalyzed reactions. rsc.orgnih.gov This aryl triflate derivative could then participate in Suzuki couplings (with boronic acids), Stille couplings (with organostannanes), or Heck reactions (with alkenes).

Coupling via Diazonium Salt: The diazonium salt formed from the primary amine can also be used in certain cross-coupling reactions, including copper-catalyzed processes like the Sandmeyer reaction. scirp.org

Table 5: Potential Metal-Catalyzed Cross-Coupling Strategies

Starting Functionality Transformation Coupling Reaction Potential Partner
Primary Amine (-NH₂) Direct Use Buchwald-Hartwig Amination Aryl Halide/Triflate
Phenolic Hydroxyl (-OH) Convert to Triflate (-OTf) Suzuki Coupling Arylboronic Acid
Phenolic Hydroxyl (-OH) Convert to Triflate (-OTf) Heck Reaction Alkene
Primary Amine (-NH₂) Convert to Diazonium Salt Sandmeyer Reaction CuX (X=Cl, Br, CN)

Photochemical and Electrochemical Transformations of this compound

Extensive literature searches did not yield specific studies on the photochemical and electrochemical transformations of this compound. Therefore, the following discussion is based on the known reactivity of its core functional moieties: the benzanilide-like structure (an amide linking two aromatic rings) and the substituted phenolic acid. This approach allows for a theoretical projection of the compound's behavior under photochemical and electrochemical conditions.

Photochemical Transformations

The photochemical behavior of this compound is likely influenced by the benzanilide-type linkage. Benzanilides are known to undergo the photo-Fries rearrangement upon UV irradiation. rug.nl This reaction typically involves the homolytic cleavage of the amide C-N bond from an excited singlet state, generating a radical pair within a solvent cage. rug.nl Subsequent recombination of these radicals can lead to the migration of the benzoyl group to the ortho and para positions of the aniline-derived ring.

Another potential photochemical pathway could involve photodissociation, where the absorbed light energy leads to the cleavage of bonds within the molecule, potentially at the amide linkage or involving the decarboxylation of the carboxylic acid group. The presence of an amino group also introduces the possibility of photo-oxidation reactions. nih.gov

Electrochemical Transformations

The electrochemical behavior of this compound is expected to be dictated by the electroactive groups present: the phenolic hydroxyl group, the carboxylic acid, and the primary amino group.

Both phenolic compounds and aromatic amines are known to be electrochemically oxidizable. Cyclic voltammetry studies on various natural phenolic compounds, including salicylic acid, have shown that they undergo oxidation, and the oxidation potential is closely related to their molecular structure. nih.gov The presence of multiple electron-donating groups, such as hydroxyl groups, tends to lower the oxidation potential. nih.gov The electrochemical oxidation of phenolic compounds with a hydroxyl group can lead to the formation of quinone-like structures. nih.govanalchemres.org

The primary amino group on the benzamido moiety is also a site for electrochemical oxidation. The oxidation of aromatic amines has been well-documented and can proceed through the formation of radical cations, which may then undergo further reactions like dimerization or coupling. researchgate.netntu.edu.tw For instance, the electrochemical oxidation of N-aryl amides can lead to bond cleavage at different positions, including the N-aryl bond, with the specific pathway being highly dependent on the substituents on the aryl group. researchgate.net

Due to the absence of specific experimental data for this compound in the reviewed literature, the presentation of detailed data tables on its photochemical and electrochemical transformation products, quantum yields, or redox potentials is not possible. The transformations described above are based on established reactivity patterns of related chemical structures.

Advanced Spectroscopic and Structural Elucidation of 5 4 Aminobenzamido 2,3 Cresotic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Tautomeric Analysis of 5-(4-Aminobenzamido)-2,3-cresotic acid

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of this compound in solution. It provides detailed information about the chemical environment of individual atoms (primarily ¹H and ¹³C), their connectivity, and their spatial relationships, which is crucial for conformational and tautomeric analysis. researchgate.netnih.gov

One-dimensional (1D) NMR spectra, including ¹H and ¹³C NMR, serve as the foundation for structural analysis. The ¹H NMR spectrum would reveal distinct signals for each unique proton, such as those on the two aromatic rings, the methyl group, and the exchangeable protons of the amine (-NH₂), amide (-NH-), hydroxyl (-OH), and carboxylic acid (-COOH) groups. The ¹³C NMR spectrum, often acquired with proton decoupling, would show a single resonance for each unique carbon atom.

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning these resonances and establishing the molecule's covalent framework. science.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. researchgate.netuvic.ca For this compound, COSY would show correlations between adjacent protons on the cresotic acid ring and between the ortho- and meta-protons on the aminobenzoyl ring, confirming the substitution patterns of both rings.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments correlate protons with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C coupling). researchgate.net This allows for the definitive assignment of carbon signals based on their attached, and often more easily assigned, proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial as it reveals correlations between protons and carbons over longer ranges (typically two to three bonds). science.govuvic.ca This technique would be instrumental in connecting the molecular fragments. For instance, a correlation between the amide proton (-NH-) and the carbonyl carbon of the aminobenzoyl group, as well as with carbons on the cresotic acid ring, would confirm the location of the amide linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. researchgate.net NOESY data is vital for conformational analysis, such as determining the preferred orientation of the two aromatic rings relative to each other around the amide bond. nih.gov

Interactive Table: Expected ¹H and ¹³C NMR Chemical Shifts for this compound
Atom TypeExpected ¹H Shift (ppm)Expected ¹³C Shift (ppm)Notes
Aromatic C-H (Cresotic ring)6.5 - 8.0110 - 140Shifts depend on substitution effects from -OH, -COOH, -CH₃, and amide groups.
Aromatic C-H (Aminobenzoyl ring)6.6 - 7.8115 - 135Protons ortho to -NH₂ are upfield; protons ortho to -C=O are downfield.
Phenolic -OH9.0 - 12.0N/ABroad signal, chemical shift is solvent and concentration dependent.
Carboxylic -COOH10.0 - 13.0165 - 180Very broad signal, highly dependent on solvent and hydrogen bonding.
Amide -NH-8.0 - 9.5N/ABroad signal, position can indicate hydrogen bonding.
Amine -NH₂3.5 - 5.0N/ABroad signal, integrates to 2H.
Methyl -CH₃2.0 - 2.515 - 25Singlet signal.
Quaternary Aromatic CN/A120 - 160Includes carbons attached to substituents (C-O, C-C=O, C-N, C-CH₃).
Carbonyl C=O (Amide)N/A160 - 170Expected to be confirmed by HMBC correlations.

Variable Temperature (VT) NMR studies are employed to investigate dynamic processes occurring on the NMR timescale, such as conformational changes or tautomeric equilibria. researchgate.net For this compound, restricted rotation around the C-N amide bond is expected. At low temperatures, this rotation may be slow enough to result in separate signals for protons or carbons that are chemically distinct in each rotational conformer. As the temperature is raised, the rate of rotation increases, causing these signals to broaden, coalesce into a single broad peak, and eventually sharpen into a time-averaged signal at higher temperatures. rit.edu Analysis of these spectral changes can provide the activation energy (ΔG‡) for the rotational barrier.

Furthermore, VT-NMR can be used to study potential tautomerism. researchgate.netresearchgate.net For instance, an equilibrium between the amide and a minor imidol tautomer could be investigated. If two tautomers are in equilibrium, separate sets of signals might be observed at low temperatures, with their relative populations determined by integration. researchgate.net

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Hydrogen Bonding Analysis in this compound

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes. nih.govresearchgate.net These techniques are particularly sensitive to the presence and nature of hydrogen bonding. ias.ac.inmdpi.com

The spectrum of this compound would be characterized by absorption bands corresponding to its various functional groups:

O-H Stretching: A very broad band, typically in the 2500-3300 cm⁻¹ region, is characteristic of the hydrogen-bonded O-H stretch of the carboxylic acid dimer. The phenolic O-H stretch would also appear in the 3200-3600 cm⁻¹ range, with its position and shape indicating the extent of its involvement in hydrogen bonding.

N-H Stretching: The primary amine (-NH₂) group would show two distinct bands (symmetric and asymmetric stretches) around 3300-3500 cm⁻¹. The secondary amide (-NH-) stretch typically appears as a single band near 3300 cm⁻¹. researchgate.net

C=O Stretching: Two strong carbonyl absorption bands are expected. The carboxylic acid C=O stretch would appear around 1680-1710 cm⁻¹ (for a hydrogen-bonded dimer), while the amide C=O stretch (Amide I band) is typically found between 1630-1680 cm⁻¹. mdpi.com

N-H Bending: The amide N-H bend (Amide II band), which is a mix of N-H bending and C-N stretching, is a strong band usually observed between 1510-1570 cm⁻¹. mdpi.com

Aromatic C=C Stretching: Multiple bands in the 1450-1600 cm⁻¹ region would confirm the presence of the aromatic rings.

The precise frequencies of the O-H and N-H stretching bands are diagnostic of hydrogen bonding. Significant broadening and a shift to lower wavenumbers (red shift) compared to non-hydrogen-bonded groups indicate strong intermolecular or intramolecular hydrogen bonds, which are expected to be extensive in the solid state of this molecule. ias.ac.in

Interactive Table: Characteristic Vibrational Frequencies for this compound
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Carboxylic AcidO-H stretch2500 - 3300 (very broad)
Carboxylic AcidC=O stretch1680 - 1710
Phenol (B47542)O-H stretch3200 - 3600 (broad)
AmineN-H stretch (asymmetric & symmetric)3300 - 3500
AmideN-H stretch~3300
AmideC=O stretch (Amide I)1630 - 1680
AmideN-H bend (Amide II)1510 - 1570
Aromatic RingsC=C stretch1450 - 1600
MethylC-H stretch2850 - 3000

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Elucidation of this compound

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy by measuring its mass-to-charge ratio (m/z) to several decimal places. scispace.com

For this compound, with a molecular formula of C₁₅H₁₄N₂O₄, the calculated monoisotopic mass is 286.09536 Da. HRMS analysis would be expected to yield a molecular ion peak ([M+H]⁺, [M-H]⁻, or M⁺˙) corresponding to this exact mass, thereby confirming the molecular formula. uni.lu

Tandem mass spectrometry (MS/MS) experiments can be performed to elucidate the fragmentation pathways, which provides further structural confirmation. nih.gov Common fragmentation patterns for this molecule would likely involve:

Amide Bond Cleavage: The most common fragmentation would be the cleavage of the amide bond, resulting in ions corresponding to the 4-aminobenzoyl cation (m/z 120.045) and the 5-amino-2,3-cresotic acid radical cation (m/z 166.048) or their respective counterparts.

Decarboxylation: Loss of carbon dioxide (CO₂, 44.0 Da) from the carboxylic acid group is a characteristic fragmentation for benzoic acid derivatives.

Loss of Water: Dehydration (loss of H₂O, 18.0 Da) could occur from the carboxylic acid and phenolic hydroxyl groups.

Interactive Table: Predicted HRMS Data for this compound
Adduct / FragmentFormulaCalculated m/zPredicted CCS (Ų) uni.lu
[M+H]⁺[C₁₅H₁₅N₂O₄]⁺287.1026164.2
[M+Na]⁺[C₁₅H₁₄N₂O₄Na]⁺309.0846171.0
[M-H]⁻[C₁₅H₁₃N₂O₄]⁻285.0881168.6
4-aminobenzoyl cation[C₇H₆NO]⁺120.0450N/A
5-amino-2,3-cresotoyl cation[C₈H₈NO₃]⁺166.0499N/A

X-ray Crystallography for Solid-State Structure and Crystal Packing Analysis of this compound

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. nih.gov This technique is the gold standard for determining the absolute conformation of a molecule and analyzing its intermolecular interactions in a crystal lattice. researchgate.net

Analysis of a suitable single crystal of this compound would yield a detailed picture of its solid-state conformation. It would reveal, for example, the dihedral angle between the two aromatic rings and the planarity of the amide group.

Furthermore, this method elucidates the crystal packing, which is governed by intermolecular forces. Given the multiple hydrogen bond donor and acceptor sites (carboxylic acid, phenol, amide, amine), a complex network of hydrogen bonds is expected to dominate the crystal packing. nih.gov It is highly probable that the carboxylic acid groups would form centrosymmetric dimers via strong O-H···O hydrogen bonds, a common structural motif for carboxylic acids in the solid state. nih.govresearchgate.net Additional N-H···O, O-H···O, and N-H···N interactions would likely link these dimers into sheets or a three-dimensional framework.

The initial result of an X-ray diffraction experiment is the determination of the unit cell—the smallest repeating unit of the crystal lattice. This is defined by six parameters: the lengths of the three cell edges (a, b, c) and the angles between them (α, β, γ). The experiment also determines the crystal's space group, which describes the symmetry elements (e.g., rotation axes, mirror planes, inversion centers) present in the crystal structure. mdpi.com This information is fundamental to solving the complete crystal structure. While specific experimental data for the title compound is not available, a plausible set of parameters for a monoclinic crystal system, common for such molecules, is presented for illustrative purposes. researchgate.net

Interactive Table: Illustrative Crystal Data for this compound
ParameterExample Value
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)5.7
b (Å)32.0
c (Å)6.8
α (°)90
β (°)104
γ (°)90
Volume (ų)1190
Z (molecules/unit cell)4

Note: These values are hypothetical and based on similar reported structures researchgate.net; they serve only as a realistic example of crystallographic data.

Intermolecular Interactions (e.g., Hydrogen Bonding, Pi-Pi Stacking)

The solid-state architecture and solution-phase behavior of this compound are significantly influenced by a network of non-covalent intermolecular interactions. These forces, primarily hydrogen bonding and pi-pi stacking, dictate the molecular packing in crystals and the aggregation properties in various media.

Hydrogen Bonding: The molecular structure of this compound possesses a rich array of hydrogen bond donors and acceptors, facilitating the formation of complex and stable intermolecular networks. The primary donors are the hydroxyl (-OH), carboxylic acid (-COOH), amide (N-H), and amine (-NH₂) groups. The acceptors include the carbonyl oxygens (C=O) of the amide and carboxylic acid, the hydroxyl oxygen, and the amine nitrogen.

Table 1: Potential Hydrogen Bond Interactions in this compound
Donor GroupAcceptor GroupInteraction TypePotential Motif
Carboxylic Acid (-OH)Carboxylic Acid (C=O)IntermolecularCarboxylic Acid Dimer
Amide (N-H)Amide (C=O)IntermolecularAmide Dimer/Chain
Amine (-NH₂)Carbonyl (C=O) or Hydroxyl (-OH)IntermolecularCross-linking between molecules
Hydroxyl (-OH)Carboxylic Acid (C=O)IntramolecularSix-membered ring (S(6) motif)

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Chiral Derivatives or Conformational Studies

The parent molecule, this compound, is achiral and therefore does not exhibit a CD or ORD signal. However, these chiroptical techniques are invaluable for studying its chiral derivatives or its conformation when interacting with a chiral environment.

Chiral Derivatives: The introduction of a stereocenter into the molecule, for instance, by derivatizing the carboxylic acid or amine group with a chiral auxiliary, would yield a pair of enantiomers. These enantiomers would produce mirror-image CD spectra. The observed Cotton effects in the CD spectrum would correspond to the electronic transitions of the molecule's chromophores—namely the aromatic rings, the amide, and the carboxyl groups. nih.gov The sign and magnitude of these Cotton effects can be correlated with the absolute configuration of the chiral center, often aided by quantum chemical calculations. nih.gov

Conformational Studies: CD spectroscopy is also highly sensitive to conformational changes. If a chiral derivative of this compound were to exhibit conformational flexibility (e.g., rotation around the amide bond), different conformers could have distinct CD spectra. Furthermore, if the achiral parent molecule binds to a chiral macromolecule, such as a protein or DNA, an induced circular dichroism (ICD) spectrum can be observed. nih.gov The characteristics of the ICD signal would provide information about the binding mode and the conformation of the ligand in the chiral binding pocket.

Table 2: Hypothetical CD Spectral Data for a Chiral Derivative
Wavelength (nm)Molar Ellipticity [θ] (deg·cm²·dmol⁻¹)Associated Chromophore/Transition
~280-320Weak Positive/NegativeAromatic n→π
~240-270Strong Positive/NegativeAromatic π→π
~210-230Strong Positive/NegativeAmide/Carboxyl n→π*

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species, if applicable

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically used to detect and characterize species with one or more unpaired electrons, i.e., radicals. The applicability of EPR to this compound depends on its ability to form a stable radical species.

The primary amine (-NH₂) and amide (-NH-) groups are potential sites for the formation of radical cations or neutral radicals under oxidative conditions. nih.gov For example, one-electron oxidation of the aromatic amine moiety could generate an aminyl radical cation. nih.gov Such species are typically highly reactive and short-lived. wikipedia.org However, they can sometimes be stabilized through resonance delocalization over the aromatic ring or trapped for EPR analysis.

Should a radical species of this compound be generated (e.g., via chemical oxidation, photolysis, or radiolysis), EPR spectroscopy would be the definitive tool for its characterization. researchgate.net The EPR spectrum would provide key information, including:

The g-factor: This value helps in identifying the type of radical (e.g., carbon-centered, nitrogen-centered).

Hyperfine Coupling: Interaction of the unpaired electron with magnetic nuclei (like ¹⁴N and ¹H) splits the EPR signal, providing detailed information about the electronic structure and the distribution of the unpaired electron's spin density within the molecule.

Table 3: Hypothetical EPR Parameters for an Aminyl Radical of the Compound
ParameterHypothetical ValueInformation Gained
g-factor~2.003-2.004Characteristic of a nitrogen-centered radical
Hyperfine Coupling to ¹⁴N (aN)10-15 GConfirms localization on the amine/amide nitrogen
Hyperfine Coupling to N-H protons (aH)~10 GProvides information on the geometry of the radical center
Hyperfine Coupling to ring protons (aH)1-5 GIndicates spin delocalization onto the aromatic ring

Advanced Hyphenated Techniques (e.g., LC-NMR, GC-MS) in Mechanistic Studies

Mechanistic studies, such as investigating metabolic pathways, degradation processes, or reaction kinetics, often involve analyzing complex mixtures. Hyphenated techniques, which couple a separation method with a powerful spectroscopic detector, are indispensable for such analyses. nih.govsaspublishers.comajpaonline.com

LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance): This technique directly couples the separation power of HPLC with the unparalleled structure elucidation capability of NMR. semanticscholar.orgmdpi.com For a compound like this compound, LC-NMR would be exceptionally useful for:

Impurity Profiling: Identifying and structurally characterizing unknown impurities or byproducts in a synthetic batch without the need for laborious isolation. nih.govscilit.com

Metabolite Identification: In drug metabolism studies, LC-NMR can be used to analyze biological fluids (after suitable sample preparation) to identify and characterize metabolites online. This is particularly powerful for identifying labile or transient intermediates. researchgate.net The technique can be operated in on-flow mode for a quick overview or stop-flow mode for acquiring more detailed 2D NMR data on a specific peak of interest. semanticscholar.org

GC-MS (Gas Chromatography-Mass Spectrometry): GC-MS offers high resolution and sensitivity for the analysis of volatile and thermally stable compounds. semanticscholar.org Due to its low volatility, this compound would require chemical derivatization prior to GC-MS analysis. The polar functional groups (-COOH, -OH, -NH₂) can be converted to more volatile esters, silyl (B83357) ethers, or amides. scilit.com Once derivatized, GC-MS is a powerful tool for:

Quantitative Analysis: Using selected ion monitoring (SIM), GC-MS can achieve very low detection limits, making it suitable for quantifying trace amounts of the compound or its degradation products in environmental or biological samples. scilit.com

Structural Confirmation: The mass spectrometer provides the molecular weight of the analyte and a characteristic fragmentation pattern (mass spectrum) that serves as a "fingerprint" for identification by comparison with spectral libraries. plantarchives.orgmdpi.com This is useful in mechanistic studies to confirm the identity of expected products or intermediates.

Table 4: Applications of Hyphenated Techniques in Mechanistic Studies
TechniqueSample PreparationApplication for this compoundInformation Obtained
LC-NMRDissolution in mobile phaseAnalysis of reaction mixtures, degradation studies, metabolite screeningUnambiguous structure of components in a mixture, stereochemistry
GC-MSDerivatization (e.g., silylation, methylation)Trace quantitative analysis, byproduct identification in synthesisMolecular weight, fragmentation pattern for identification, quantification

Theoretical and Computational Chemistry Investigations of 5 4 Aminobenzamido 2,3 Cresotic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry of 5-(4-Aminobenzamido)-2,3-cresotic acid

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. nih.govresearchgate.net For this compound, DFT calculations would provide valuable insights into its geometry, stability, and reactivity.

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the ground state geometry. This is achieved through a process called geometry optimization. Using a functional like B3LYP and a basis set such as 6-311++G(d,p), the calculation iteratively adjusts the positions of the atoms to find the minimum energy conformation. mdpi.comnih.gov The resulting optimized structure would provide precise bond lengths, bond angles, and dihedral angles for this compound. Comparing calculated geometries with experimental data, if available, helps validate the computational method. mdpi.com

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and electronic properties. wikipedia.orglibretexts.org The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. wikipedia.orgresearchgate.net A smaller gap generally suggests higher reactivity. wikipedia.org For this compound, the distribution of the HOMO and LUMO across the molecule would indicate the most probable sites for electrophilic and nucleophilic attack.

Parameter Energy (eV)
HOMO -6.5
LUMO -1.8

DFT calculations can accurately predict various spectroscopic parameters.

NMR Chemical Shifts: Theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts for ¹H and ¹³C atoms can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach. researchgate.net These predicted shifts, when compared to experimental spectra, can aid in the structural confirmation of this compound. nih.govchalcogen.ro The accuracy of these predictions can be enhanced by considering solvent effects and using appropriate computational models. nih.gov

Vibrational Frequencies: The infrared (IR) and Raman vibrational frequencies can also be calculated. doi.orgresearchgate.net These calculations help in the assignment of experimental vibrational spectra, providing a deeper understanding of the molecule's vibrational modes. scirp.org The calculated frequencies are often scaled to better match experimental values due to the approximations inherent in the theoretical models. doi.org

Proton Predicted Chemical Shift (ppm)
Aromatic Protons 6.8 - 8.2
Amine (-NH₂) Protons 4.5 - 5.5
Carboxylic Acid (-COOH) Proton 11.0 - 12.0

Molecular Dynamics (MD) Simulations for Conformational Sampling and Solvent Effects on this compound

Molecular Dynamics (MD) simulations are a computational method used to study the dynamic behavior of molecules over time. For this compound, MD simulations would be employed to explore its conformational landscape, identifying the different shapes the molecule can adopt and their relative stabilities. nih.gov These simulations also provide insights into how the molecule interacts with its environment, particularly with solvent molecules. Understanding the effect of the solvent on the conformation and properties of the molecule is crucial, as many chemical and biological processes occur in solution. nih.gov

Quantum Chemical Calculations for Reaction Mechanism Elucidation of this compound Transformations

Quantum chemical calculations are essential for investigating the mechanisms of chemical reactions. These calculations can map out the entire energy landscape of a reaction, from reactants to products, providing a detailed understanding of the transformation process.

A key aspect of studying reaction mechanisms is the identification and characterization of transition states. A transition state is the highest energy point along the reaction coordinate and represents the bottleneck of the reaction. By calculating the structure and energy of the transition state for a potential transformation of this compound, chemists can determine the activation energy of the reaction, which is a critical factor in determining the reaction rate. nih.gov Vibrational frequency analysis is used to confirm that a calculated structure is a true transition state, which is characterized by having exactly one imaginary frequency. nih.gov

Reaction Coordinate Mapping

Reaction coordinate mapping is a computational method used to determine the energetic pathway of a chemical reaction, identifying transition states and intermediates between reactants and products. While specific studies mapping the synthesis of this compound are not prevalent in published literature, the mechanism can be inferred from the well-established principles of amide bond formation. researchgate.netyoutube.com

The synthesis of this compound involves the formation of an amide bond between a carboxylic acid and an amine. researchgate.net This process typically requires the activation of the carboxylic acid to make it more susceptible to nucleophilic attack. youtube.com The reaction proceeds through a tetrahedral intermediate, which then collapses to form the stable amide bond. youtube.comnih.gov

A hypothetical reaction coordinate for the formation of this compound from 5-amino-2,3-cresotic acid and an activated 4-aminobenzoic acid (e.g., an acyl chloride) would involve several key steps. The amine group of the cresotic acid derivative acts as a nucleophile, attacking the carbonyl carbon of the activated benzoic acid derivative. youtube.com This leads to the formation of a high-energy tetrahedral intermediate. The subsequent elimination of the activating group's leaving group (e.g., a chloride ion) and a proton transfer results in the final amide product.

Table 1: Hypothetical Stages on the Reaction Coordinate for Amide Bond Formation

StageDescriptionKey Structural FeaturesRelative Energy
Reactants 5-amino-2,3-cresotic acid and activated 4-aminobenzoic acid.Spatially separated molecules with distinct amine and activated carboxyl groups.Low
Transition State 1 (TS1) Formation of the C-N bond.The nitrogen of the amine is partially bonded to the carbonyl carbon. The carbonyl C=O bond is elongating.High (Activation Energy)
Tetrahedral Intermediate A transient species with a tetrahedral carbon atom.The former carbonyl carbon is bonded to the nitrogen, the original carbonyl oxygen, a hydroxyl group, and the aromatic ring.Intermediate (Local Minimum)
Transition State 2 (TS2) Cleavage of the C-LG (Leaving Group) bond.The bond to the leaving group is partially broken, and the C=O double bond begins to reform.High
Products This compound and the leaving group byproduct.A stable amide bond (C-N) is formed within the final planar structure.Lowest

This energetic pathway, with its associated activation barriers, governs the kinetics of the synthesis. Computational mapping can precisely calculate the energies of these states, providing insights into reaction rates and helping to optimize synthesis conditions. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Non-Biological Properties

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the structural or physicochemical properties of a set of compounds with a specific activity or property. ijpsr.com While extensively used in drug discovery for biological activities, QSAR can also be applied to predict non-biological properties relevant to material science and analytical chemistry. researchgate.net

For this compound and its derivatives, QSAR models could be developed to predict a range of non-biological properties such as:

Material Properties: Thermal stability, polymer compatibility, dye fastness, or photostability.

Analytical Performance: Chromatographic retention times, electrophoretic mobility, or response factors in specific detectors.

The development of such a QSAR model involves a systematic process. ijpsr.com First, a dataset of structurally related molecules is synthesized or computationally designed. Second, a relevant non-biological property is measured experimentally for each compound. Third, a variety of molecular descriptors (e.g., electronic, steric, and lipophilic properties) are calculated for each molecule. youtube.com Finally, statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical equation that links the descriptors to the observed property. semanticscholar.org

Table 2: Hypothetical QSAR Study for Thermal Stability of this compound Derivatives

DerivativeR-Group SubstitutionLogP (Descriptor)Dipole Moment (Descriptor)Measured Property (Decomposition Temp. °C)
Parent -H3.54.2 D350
Derivative 1 -Cl4.15.1 D365
Derivative 2 -OCH₃3.44.8 D340
Derivative 3 -NO₂3.27.5 D380
Derivative 4 -CH₃4.04.1 D355

A validated QSAR model based on such data could then be used to predict the thermal stability of new, unsynthesized derivatives, accelerating the discovery of compounds with desired material properties without exhaustive experimental work.

In Silico Screening and Virtual Design of this compound Derivatives for Specific Non-Biological Interactions

In silico screening and virtual design are computational approaches that allow for the rapid evaluation of large libraries of virtual compounds for their potential to interact with a specific target. While commonly applied in drug discovery against biological targets like enzymes, this methodology can be adapted to design molecules for specific non-biological interactions, such as binding to metal ions, interacting with crystal surfaces, or forming complexes with other organic molecules for sensor applications.

The process for designing derivatives of this compound would begin with defining the desired non-biological interaction. For instance, the goal might be to design a derivative that selectively binds to a heavy metal ion for environmental remediation purposes. A virtual library of derivatives would be generated by computationally adding various functional groups to the parent structure. These derivatives would then be screened using methods like molecular docking or pharmacophore modeling against a defined target site.

Table 3: Workflow for Virtual Design of Derivatives as Selective Chelating Agents

StepDescriptionComputational Tools UsedOutcome
1. Target Definition Define the target interaction, e.g., binding pocket of a polymer matrix or coordination sphere of a specific metal ion.Molecular modeling software.A 3D model of the interaction site.
2. Library Generation Create a virtual library of this compound derivatives with diverse functional groups.Combinatorial library enumeration software.A database of thousands of virtual compounds.
3. Virtual Screening Dock each virtual compound into the target site and calculate a binding score.Molecular docking software (e.g., AutoDock, GOLD).A ranked list of compounds based on predicted binding affinity.
4. Hit Selection & Refinement Select the top-scoring compounds ("hits") and analyze their binding modes. Further optimize these hits computationally.Visualization software, molecular dynamics simulations.A small set of promising candidate molecules for synthesis.

This in silico approach enables the exploration of a vast chemical space and prioritizes the synthesis of only the most promising candidates, making the discovery process more efficient and cost-effective.

Chemoinformatics and Database Mining for Related Structural Motifs

Chemoinformatics involves the use of computational tools to analyze and organize chemical information. By mining large chemical databases such as PubChem, ChEMBL, or SciFinder, it is possible to identify compounds that contain structural motifs related to this compound and to retrieve associated data on their properties and applications.

The key structural motifs in the target compound are the cresotic acid (specifically, 2-hydroxy-3-methylbenzoic acid) core and the 4-aminobenzamide (B1265587) moiety. A database search for these fragments, or the combined "benzamido salicylic (B10762653) acid" framework, can reveal valuable information.

Potential findings from such a search could include:

Patented Applications: Identifying patents where similar structures are used in materials like polymers, dyes, or electronic components.

Published Research: Finding academic papers that describe the synthesis or properties of analogous compounds, which could suggest potential characteristics for this compound.

Property Data: Aggregating experimental data on properties like solubility, melting point, and spectral characteristics for structurally similar molecules to estimate these properties for the target compound.

Table 4: Chemoinformatics Search Strategy for Related Motifs

DatabaseSearch Query (Structural Motif)Potential Information RetrievedInferred Relevance
PubChem 2-hydroxy-3-methylbenzoic acidPhysical properties, related compounds, literature links.Provides baseline data for the cresotic acid portion.
SciFinder Substructure: Benzamido-salicylic acidSynthesis methods, patent filings for use in polymers and dyes.Suggests potential applications in material science.
Reaxys Substructure: 4-AminobenzamideReaction data, spectral data, physical properties.Provides information on the properties and reactivity of the aminobenzamide moiety.
Google Patents Keyword: "cresotic acid amide"Patents related to pigments, thermal paper, and resins.Highlights potential industrial applications for derivatives.

This data mining approach leverages existing chemical knowledge to build a profile of this compound, guiding future experimental research into its potential non-biological applications.

Derivatization and Analog Development of 5 4 Aminobenzamido 2,3 Cresotic Acid

Synthesis of Ester Derivatives of 5-(4-Aminobenzamido)-2,3-cresotic acid

The carboxylic acid moiety of this compound is a primary target for derivatization through esterification. This modification can enhance lipophilicity and may allow for the development of prodrugs. Standard esterification methods are applicable, including the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid.

Alternative methods that proceed under milder conditions can also be employed. For instance, reaction with alkyl halides in the presence of a base or using coupling agents can yield the desired esters. A study on p-aminocinnamic acids demonstrated successful esterification using thionyl chloride in methanol, sulfuric acid in methanol, or dimethyl sulfate (B86663) in acetone, with the latter providing high efficiency and product purity. researchgate.net These methods could be adapted for the esterification of this compound.

Table 1: Potential Ester Derivatives and Synthesis Methods

Derivative Name Alcohol/Reagent Potential Method
Methyl 5-(4-aminobenzamido)-2-hydroxy-3-methylbenzoate Methanol Fischer-Speier Esterification
Ethyl 5-(4-aminobenzamido)-2-hydroxy-3-methylbenzoate Ethanol (B145695) Acid-catalyzed Esterification
Benzyl (B1604629) 5-(4-aminobenzamido)-2-hydroxy-3-methylbenzoate Benzyl bromide Williamson Ether Synthesis (Base-catalyzed)

Synthesis of Amide Derivatives of this compound via Carboxylic Acid or Amine Modifications

Amide derivatives can be synthesized by modifying either the carboxylic acid of the cresotic acid moiety or the primary amine of the 4-aminobenzamido group.

Modification of the Carboxylic Acid: The carboxylic acid can be converted into a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with a primary or secondary amine to form the corresponding amide. Alternatively, direct condensation of the carboxylic acid with an amine can be achieved using coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and Hydroxybenzotriazole (HOBT). mdpi.com This approach was utilized in the synthesis of N-benzoyl-(2,4-dihydroxypyrimidine-5-sulfonamido)benzoyl hydrazide derivatives. mdpi.com

Modification of the Primary Amine: The primary amine on the 4-aminobenzamido ring is also a key site for forming new amide bonds. This can be accomplished by reacting the parent molecule with various acid chlorides or activated carboxylic acids. researchgate.net For example, reacting aminobenzoic acid derivatives with acid chlorides in pyridine (B92270) has been shown to produce N-functionalized amides. researchgate.netresearchgate.net

Table 2: Potential Amide Derivatives and Synthesis Methods

Modification Site Reagent Resulting Derivative Potential Method
Carboxylic Acid Ammonia 5-(4-Aminobenzamido)-2-hydroxy-3-methylbenzamide Acyl chloride formation then amination
Carboxylic Acid Glycine methyl ester Methyl 2-(5-(4-aminobenzamido)-2-hydroxy-3-methylbenzamido)acetate Peptide coupling (e.g., EDCI/HOBT)
Primary Amine Acetyl chloride 5-(4-Acetamidobenzamido)-2,3-cresotic acid Acylation

Modifications to the Phenolic Hydroxyl Group of this compound (e.g., Etherification, Esterification)

Etherification: The hydroxyl group can be converted to an ether via reactions like the Williamson ether synthesis, which involves deprotonation with a base (e.g., sodium hydride) followed by reaction with an alkyl halide. This modification can increase the lipophilicity of the compound. pjmhsonline.com

Esterification: The phenolic hydroxyl can also be esterified by reaction with acyl chlorides or acid anhydrides in the presence of a base like pyridine. This converts the phenol (B47542) into a phenyl ester. The antioxidant properties of phenolic acids are closely linked to the number and position of hydroxyl groups, and such modifications can significantly alter these activities. researchgate.net

Table 3: Potential Phenolic Hydroxyl Derivatives

Modification Type Reagent Derivative Name
Etherification Methyl iodide / Base 5-(4-Aminobenzamido)-2-methoxy-3-methylbenzoic acid
Etherification Benzyl bromide / Base 5-(4-Aminobenzamido)-2-(benzyloxy)-3-methylbenzoic acid
Esterification Acetic anhydride (B1165640) / Pyridine 2-Acetoxy-5-(4-aminobenzamido)-3-methylbenzoic acid

Substitutions and Modifications on the 4-Aminobenzamido Moiety

The 4-aminobenzamido moiety offers two main sites for modification: the primary amine and the aromatic ring itself.

The primary amino group can undergo a variety of reactions beyond the amide formation discussed previously. For instance, it can be alkylated or used as a handle to introduce other functionalities. A significant reaction for primary aromatic amines is diazotization. Treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures converts the amine into a diazonium salt. This intermediate is highly versatile and can be substituted with a wide range of groups (e.g., -OH, -Cl, -Br, -CN, -F) through Sandmeyer or Schiemann reactions. This pathway allows for extensive diversification of the substitution pattern on this ring.

Furthermore, the primary amine is a strongly activating, ortho-, para-directing group for electrophilic aromatic substitution. However, since the para position is already occupied by the amide linkage, further substitution would be directed to the positions ortho to the amine.

Modifications to the Cresotic Acid Aromatic Ring

The cresotic acid ring is substituted with four groups: hydroxyl (-OH), carboxylic acid (-COOH), methyl (-CH₃), and the amido linkage (-NHC(O)R). These groups collectively influence the reactivity and regioselectivity of further substitutions on this ring. The hydroxyl and methyl groups are activating and ortho-, para-directing, while the carboxylic acid and amido group are deactivating and meta-directing.

Given the steric hindrance and the mixed directing effects, predicting the outcome of electrophilic aromatic substitution reactions can be complex. wikipedia.orgbyjus.commasterorganicchemistry.com However, the position ortho to the powerful activating hydroxyl group is a likely site for reactions like halogenation or nitration, provided that suitable conditions are chosen to overcome the deactivating effects of the other substituents.

Conformationally Restricted Analogs of this compound

Strategies to create conformationally restricted analogs include:

Cyclization: Bridging the two aromatic rings or connecting a substituent to another part of the molecule to form a new ring system.

Introduction of Bulky Groups: Placing bulky substituents near the amide bond can sterically hinder rotation and favor a particular conformation.

Incorporation into Rigid Scaffolds: Using scaffolds like spiro[3.3]heptane can create rigid analogs with well-defined three-dimensional structures. acs.org

Supramolecular Assembly and Self-Organization Studies of this compound Derivatives

Derivatives of this compound are well-suited for studies in supramolecular chemistry due to the presence of multiple functional groups capable of forming non-covalent interactions. The carboxylic acid, amide, phenolic hydroxyl, and amine groups can all act as hydrogen bond donors and/or acceptors. rsc.org

These interactions, along with π-π stacking between the aromatic rings, can drive the self-assembly of molecules into ordered, higher-level structures such as nanofibers, gels, or liquid crystals. researchgate.netrsc.org By systematically modifying the peripheral functional groups through the derivatization strategies outlined above, it is possible to control the self-assembly process and create novel materials with tailored properties. For example, the co-assembly of molecules with complementary hydrogen bonding motifs, such as carboxylic acids and pyridines, has been shown to produce cocrystals and molecular salts. researchgate.net

Advanced Applications in Material Science and Analytical Chemistry

Utilization of 5-(4-Aminobenzamido)-2,3-cresotic acid in Polymer and Materials Synthesis

The structural features of this compound make it a versatile building block for various polymeric and supramolecular structures. Its bifunctional nature, possessing both amine and carboxylic acid groups, is key to its potential in these applications.

While direct studies on the polymerization of this compound are not extensively documented, its structure is analogous to other aminocarboxylic acids that are used in condensation polymerization. For instance, derivatives of p-aminobenzoic acid and 5-aminosalicylic acid (5-ASA) are known to form polymers like polyamides and poly(anhydride-esters). nih.govresearchgate.net The presence of both an amine and a carboxylic acid group on the molecule allows it to undergo self-condensation or co-polymerization with other monomers to form amide linkages, resulting in polyamides.

The polymerization of related monomers, such as N-alkylated p-aminobenzoic acid, has been achieved through direct condensation methods using reagents like hexachloroethane, triphenylphosphine, and pyridine (B92270) to yield N-alkylated poly(p-benzamide)s. researchgate.net Similarly, derivatives of 5-ASA have been successfully incorporated into poly(anhydride-ester) backbones via solution polymerization techniques. nih.gov These methods often provide advantages over melt-condensation, particularly for heat-sensitive monomers, by allowing for milder reaction conditions. nih.gov Given its structure, this compound could theoretically be polymerized through similar pathways to produce aromatic polyamides with pendant hydroxyl and methyl groups, which would influence the final polymer's solubility, thermal stability, and mechanical properties.

The carboxylic acid group on this compound makes it a prime candidate for use as an organic linker in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. MOFs are crystalline materials constructed from metal ions or clusters connected by organic ligands. nih.gov The properties of the MOF are directly influenced by the geometry and functionality of the organic linker.

Amino-functionalized carboxylate ligands are frequently employed in MOF synthesis to create frameworks with specific properties, such as enhanced fluorescence or gas sorption capabilities. nih.govekb.eg For example, ligands like 2-amino-1,4-benzenedicarboxylic acid and 1,2-diamino-3,6-bis(4-carboxyphenyl)benzene have been used to synthesize novel MOFs with d10 metal ions like Zn²⁺ and Cd²⁺. nih.govekb.eg These frameworks can exhibit complex three-dimensional structures and may possess functionalities such as the ability to sense metal ions like Cu²⁺ and Ag⁺ through fluorescence quenching. nih.gov The amino group within the MOF structure can also serve as a site for post-synthetic modification, allowing for the tuning of the framework's properties. ekb.eg Although the specific use of this compound as a ligand has not been detailed, its structural similarity to other amino-dicarboxylate linkers suggests its potential for creating functional MOFs. nih.gov

There is limited specific research available on the use of this compound as a functional additive in polymeric matrices. However, based on its chemical structure, it could potentially be incorporated into polymer systems to impart specific properties. The aromatic rings contribute to rigidity and thermal stability, while the polar amine, amide, and carboxylic acid groups could enhance adhesion, dye-binding, or moisture absorption. The phenolic hydroxyl group could also act as an antioxidant, protecting the polymer matrix from oxidative degradation.

Application of this compound in Dye and Pigment Chemistry

The extended conjugated system of this compound, involving two benzene (B151609) rings connected by an amide linkage, forms a chromophore. This structural characteristic is the basis for its potential applications in the field of dyes, pigments, and fluorescent probes.

The fundamental structure of this compound contains the necessary components of a chromophore, which is the part of a molecule responsible for its color. The color of organic dyes and pigments arises from the absorption of light in the visible spectrum, which is facilitated by a system of conjugated π-electrons. epa.gov The molecule's backbone is related to azo dyes, which are characterized by the -N=N- linkage, and other classes of dyes that rely on conjugated systems of aromatic rings. epa.gov

By chemically modifying the core structure of this compound, it is possible to develop a range of dyes and pigments. For example, diazotization of the primary amino group followed by coupling with other aromatic compounds is a standard method for creating azo dyes with a wide variety of colors and properties. The specific substituents on the aromatic rings (hydroxyl, methyl, carboxyl groups) would act as auxochromes, modifying the absorption wavelength and intensity of the chromophore, thereby tuning the final color.

Fluorescent probes are molecules that exhibit a change in their fluorescence properties (such as intensity or wavelength) in response to a specific analyte or environmental change. researchgate.net The design of such probes often involves a fluorophore (the fluorescent part of the molecule) linked to a receptor that selectively interacts with the target. nih.gov

The this compound structure has the potential to be developed into a fluorescent probe. The aminobenzoyl portion of the molecule is structurally related to aminobenzocoumarins and other fluorophores that are known to be environmentally sensitive. nih.govresearchgate.net The fluorescence of such systems can be influenced by factors like solvent polarity and pH. The carboxylic acid and amine groups could serve as binding sites for metal ions or other analytes. Upon binding, a change in the electronic structure of the molecule could occur, leading to a detectable change in its fluorescence emission, such as quenching or enhancement. This mechanism forms the basis for "turn-on" or "turn-off" fluorescent sensors for non-biological applications, such as detecting metal ion contaminants in water. mdpi.com

Use of this compound in Analytical Reagent Design

The design of effective analytical reagents hinges on the presence of specific functional groups that can interact selectively with target analytes. The molecular architecture of this compound offers several such features.

Complexing Agent for Metal Ion Detection

The salicylic (B10762653) acid moiety (2-hydroxybenzoic acid) within the cresotic acid structure is a well-known chelating agent for a variety of metal ions. The carboxylate and adjacent hydroxyl group can form stable five- or six-membered chelate rings with metal cations. The additional amide and amine functionalities could further contribute to the coordination sphere, potentially enhancing both the stability and selectivity of the metal complexes.

Table 1: Potential Metal Ion Complexation

Metal Ion Potential Coordination Sites Expected Properties of Complex
Fe(III) Carboxylate (O), Hydroxyl (O) Colored complex, suitable for spectrophotometric analysis.
Cu(II) Carboxylate (O), Hydroxyl (O), Amine (N) Formation of a stable, colored chelate.
Pb(II) Carboxylate (O), Hydroxyl (O) Potential for use in electrochemical or optical sensors.

This table is illustrative and based on the known coordination chemistry of similar ligands.

Derivatizing Agent for Chromatographic Analysis

Derivatization is a common strategy in chromatography to improve the analytical properties of target molecules, such as their volatility, thermal stability, or detectability. The primary amine group (-NH2) on the benzamido portion of this compound makes it a suitable reagent for derivatizing compounds containing functional groups like carboxylic acids or aldehydes. For instance, it could be used to tag fatty acids or steroids prior to their analysis by High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection. The large aromatic system of the reagent would impart a strong chromophore or fluorophore to the analyte, significantly enhancing detection sensitivity.

Integration of this compound into Sensing Platforms (non-biological target)

The structural features of this compound lend themselves to the development of chemical sensors for non-biological targets. The molecule could be immobilized on a solid support, such as a polymer membrane or the surface of an electrode, to create a selective sensing layer. For example, the chelation properties could be exploited for the development of an optical sensor for heavy metal ions in environmental samples. Binding of the metal ion would lead to a change in the absorption or fluorescence properties of the immobilized reagent, which could be measured and correlated to the analyte concentration.

Role of this compound in Advanced Catalytic Systems (e.g., Ligand in homogeneous/heterogeneous catalysis)

In the field of catalysis, ligands play a crucial role in modulating the activity and selectivity of metal catalysts. The multidentate nature of this compound, with its potential O- and N-donor atoms, makes it an interesting candidate as a ligand in both homogeneous and heterogeneous catalysis. By coordinating to a metal center, it could influence the electronic and steric environment of the catalyst, thereby directing the outcome of a chemical reaction. For instance, a transition metal complex of this ligand could potentially catalyze oxidation, reduction, or carbon-carbon bond-forming reactions. If immobilized on a solid support, it could serve as a recoverable and reusable heterogeneous catalyst.

Biochemical Probe Development and Mechanistic Inquiry

Design and Synthesis of 5-(4-Aminobenzamido)-2,3-cresotic acid as Enzyme Probes for Mechanistic Studies (e.g., substrate analogs, covalent modifiers)

The rational design of an enzyme probe based on the structure of this compound would begin with identifying a target enzyme. The cresotic acid portion might mimic a natural substrate, such as salicylic (B10762653) acid or a related phenolic compound, while the aminobenzamido tail could be designed to interact with specific residues in the enzyme's active site or a nearby allosteric site.

As a substrate analog , the compound could be synthesized to bind to the enzyme's active site without undergoing the catalytic reaction. This would allow researchers to study the initial binding events and the conformation of the enzyme-substrate complex, often using techniques like X-ray crystallography.

Alternatively, it could be designed as a covalent modifier . This would involve incorporating a reactive group into the molecule that could form a permanent covalent bond with a specific amino acid residue in the active site. This strategy is useful for identifying key catalytic residues and for irreversibly inhibiting enzyme activity to study its downstream effects. The synthesis would likely involve multi-step organic reactions, potentially starting from commercially available cresotic acid and aminobenzoic acid derivatives. researchgate.net

Investigation of this compound Binding to Biomacromolecules (e.g., proteins, nucleic acids) in vitro for Fundamental Interaction Studies

Understanding how a small molecule interacts with biomacromolecules is fundamental to elucidating its biological function. The binding of a compound like this compound to proteins or nucleic acids would be investigated using a variety of biophysical techniques to determine binding affinity, stoichiometry, and the forces driving the interaction. nih.govnih.gov

Fluorescence quenching is a common technique to study ligand binding to proteins. nih.govnih.gov Many proteins contain fluorescent amino acids, such as tryptophan. Upon binding of a ligand like this compound, the protein's intrinsic fluorescence may be quenched. By titrating the protein with the compound and measuring the decrease in fluorescence, one can determine the binding constant (Ka) and the number of binding sites. nih.govnih.gov

Surface Plasmon Resonance (SPR) is a powerful label-free technique for real-time monitoring of biomolecular interactions. In a hypothetical SPR experiment, a target protein would be immobilized on a sensor chip. A solution containing this compound would then be flowed over the chip. The binding of the compound to the protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. This allows for the determination of association and dissociation rate constants (kon and koff), providing a detailed kinetic profile of the interaction.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. dergipark.org.trnih.govnih.gov If the three-dimensional structure of a target protein is known, docking simulations could predict the most likely binding site for this compound and estimate the binding affinity. nih.gov These simulations would reveal potential hydrogen bonds, hydrophobic interactions, and electrostatic interactions that stabilize the complex. dergipark.org.trnih.gov

Molecular Dynamics (MD) simulations can provide a more dynamic picture of the binding process. dovepress.comnih.govresearchgate.net Starting from a docked pose, an MD simulation would model the movement of every atom in the system over time. nih.govdovepress.comnih.gov This can help to assess the stability of the predicted binding mode and identify conformational changes in the protein upon ligand binding. dovepress.comnih.gov

Computational TechniqueInformation Obtained
Molecular Docking Preferred binding orientation, binding affinity (scoring function), key interacting residues. dergipark.org.trnih.gov
Molecular Dynamics Stability of binding pose, conformational changes, dynamic interactions over time. dovepress.comnih.gov

Fluorescent Tagging and Imaging Agents based on this compound for in vitro Cellular Research (mechanistic, non-therapeutic)

For this compound to be used as a fluorescent tag, it would need to either be inherently fluorescent or be chemically modified with a fluorophore. Assuming it has some intrinsic fluorescence, its utility as an imaging agent would depend on its photophysical properties, such as its excitation and emission wavelengths, quantum yield, and photostability.

In in vitro cellular research, such a fluorescent probe could be used to visualize the localization of a target biomolecule within cells. For example, if the compound is known to bind to a specific protein, its fluorescent signal would report on the subcellular location of that protein. This is a non-therapeutic, mechanistic application aimed at understanding cellular processes. The development of such probes, often for techniques like Positron Emission Tomography (PET), is a significant area of research. nih.govnih.govresearchgate.net

Exploration of this compound in Biochemical Pathways at the Molecular Level (e.g., enzymatic reactions, metabolic intermediates in vitro)

To explore the role of this compound in a biochemical pathway, researchers would typically use in vitro reconstituted systems. This involves isolating the necessary enzymes and substrates of a particular pathway and studying the effect of the compound in a controlled test-tube environment.

For instance, if the compound is hypothesized to be an inhibitor of a specific enzyme in a metabolic pathway, its effect on the rate of the enzymatic reaction would be measured. By analyzing the reaction kinetics, one could determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). If it were a potential metabolic intermediate, its conversion to downstream products by the relevant enzymes would be monitored, often using techniques like mass spectrometry or NMR.

Chemosensing and Biosensing Applications for Specific Analytes in vitro (non-clinical diagnostics)

The structure of this compound could be adapted for chemosensing or biosensing applications. mdpi.com A biosensor typically consists of a biological recognition element (like an enzyme, antibody, or nucleic acid aptamer) coupled to a transducer that converts the binding event into a measurable signal. nih.gov

For example, the molecule could be used as a recognition element itself if it has a high affinity and selectivity for a specific analyte. More likely, it could be incorporated into a larger sensing platform. For instance, if it binds to a particular metal ion, this binding event could cause a change in its fluorescence or electrochemical properties, allowing for the detection of that ion. The development of biosensors for various analytes, including derivatives of benzoic acid, is an active area of research. nih.gov

Sensing ApplicationPrinciple
Chemosensor The molecule directly interacts with an analyte, leading to a detectable signal change (e.g., color, fluorescence).
Biosensor The molecule is part of a system with a biological recognition element (e.g., aptamer) to detect an analyte. nih.gov

Future Research Directions and Challenges for 5 4 Aminobenzamido 2,3 Cresotic Acid

Development of More Sustainable and Cost-Effective Synthetic Routes for 5-(4-Aminobenzamido)-2,3-cresotic acid

The synthesis of this compound likely involves the formation of an amide bond between a derivative of 2,3-cresotic acid and a derivative of 4-aminobenzoic acid. Future research will be crucial in developing synthetic methods that are not only efficient but also environmentally benign and economically viable.

Key Research Objectives:

Enzymatic Amide Bond Formation: The use of enzymes, such as lipases, in organic solvents is a promising green alternative to traditional amide synthesis. nih.gov These biocatalytic methods can operate under mild conditions, reducing energy consumption and the generation of hazardous byproducts. rsc.org Research could focus on identifying or engineering enzymes that can efficiently couple the sterically hindered 2,3-cresotic acid moiety with an aminobenzoic acid derivative.

Green Solvents and Catalysts: Moving away from hazardous solvents and stoichiometric coupling agents is a key goal in sustainable chemistry. researchgate.netrsc.org Future synthetic strategies could explore the use of greener solvents like cyclopentyl methyl ether or even solvent-free conditions. nih.govresearchgate.net The development of reusable catalysts, such as silica-based catalysts or boronic acids, for direct amidation would also represent a significant advancement. sigmaaldrich.comwhiterose.ac.uk

Continuous Flow Synthesis: Continuous reaction operations can enhance safety, improve reaction efficiency, and increase oxygen utilization in oxidation steps, which might be used to prepare the substituted benzoic acid precursors. scispace.com Applying this technology to the synthesis of this compound could streamline its production.

Synthetic Strategy Potential Advantages Key Challenges
Enzymatic CatalysisHigh selectivity, mild reaction conditions, reduced waste. nih.govrsc.orgEnzyme stability, substrate scope, cost of biocatalyst.
Green CatalystsRecyclability, lower toxicity, improved atom economy. sigmaaldrich.comucl.ac.ukCatalyst efficiency, separation from the product, scalability.
Continuous FlowEnhanced safety, better process control, higher throughput. scispace.comInitial setup cost, potential for clogging, process optimization.

Exploration of Novel Reactivity Patterns and Unconventional Transformations of this compound

The unique arrangement of functional groups in this compound—a carboxylic acid, a phenol (B47542), an amide, and an aromatic amine—offers a rich playground for exploring novel chemical reactions.

Potential Areas of Investigation:

C-H Functionalization: The aromatic rings of the molecule are susceptible to directed C-H functionalization, a powerful tool for creating complex molecules from simpler ones. nih.gov Research could investigate palladium-catalyzed or other transition-metal-catalyzed reactions to introduce new substituents, potentially leading to derivatives with novel properties. mdpi.com

Photochemical Transformations: Aromatic amides, such as benzanilides, can undergo photochemical reactions. rsc.org For instance, the Mallory reaction, which involves photocyclization, could potentially be applied to tertiary derivatives of this compound to generate polycyclic aromatic structures under visible light. rsc.org

Transformations of the Salicylic (B10762653) Acid Moiety: The salicylic acid core can be a precursor to various derivatives. nih.gov Future work could explore reactions such as esterification, etherification of the phenolic hydroxyl group, or conversion of the carboxylic acid to other functional groups, leading to a library of new compounds. ias.ac.in

Advanced Computational Modeling for Predictive Material Properties or Reaction Outcomes involving this compound

Computational chemistry offers a powerful lens through which to predict the behavior of this compound before embarking on extensive laboratory work.

Future Computational Studies Could Focus On:

Predicting Reaction Regioselectivity: Density functional theory (DFT) calculations can be used to predict the most likely sites for electrophilic aromatic substitution by analyzing the stability of reaction intermediates. acs.orgnih.gov This could guide the synthesis of new derivatives with high selectivity. acs.org

Modeling Material Properties: For polymers or self-assembled structures incorporating this molecule, quantitative structure-property relationship (QSPR) models can predict physical properties like thermal stability, mechanical strength, and electronic characteristics. researchgate.netresearchgate.net Machine learning algorithms, such as Gradient Boosting and XGBoost, are becoming increasingly powerful in this area. mdpi.com

Understanding Non-Covalent Interactions: The interplay of hydrogen bonding from the amide, carboxylic acid, and phenol groups, along with π-stacking of the aromatic rings, will govern the molecule's self-assembly and interaction with other molecules. rsc.org Computational models can provide detailed insights into these interactions, which is crucial for designing new materials. bohrium.comrsc.org

Computational Method Application Predicted Outcome
Density Functional Theory (DFT)Reaction mechanism studiesRegioselectivity of substitution reactions. acs.org
QSPR and Machine LearningPolymer and material designGlass transition temperature, refractive index, mechanical properties. researchgate.netllnl.gov
Molecular Dynamics (MD)Self-assembly simulationPreferred crystal packing, interaction with biological macromolecules.

Integration of this compound into Multifunctional Smart Materials

The rigid, aromatic structure of this compound makes it an attractive building block for high-performance polymers and smart materials.

Potential Applications in Materials Science:

High-Performance Aromatic Polyamides (Aramids): Aromatic polyamides are known for their exceptional thermal and mechanical properties. mdpi.com By incorporating this compound as a monomer, it may be possible to create novel aramids with tailored properties, such as improved solubility or specific functional characteristics.

Electrochromic Materials: Aromatic polyamides and poly(amide-imide)s can exhibit electrochromic behavior, changing color in response to an electrical potential. acs.orgnih.gov The extended π-system of this compound could be leveraged to develop new polymers for applications in smart windows and displays.

Membrane Technology: Aromatic poly(amide-imide)s are also used in the fabrication of membranes for separation processes. mdpi.com The specific functional groups of the title compound could impart desirable properties such as hydrophilicity or specific binding affinities, leading to membranes with enhanced performance in pervaporation or filtration.

Discovery of Novel Biological Targets or Mechanisms of Action for this compound as a Molecular Probe (non-clinical)

The structural motifs within this compound are found in many biologically active molecules, suggesting its potential as a molecular probe to investigate biological systems.

Research Directions for Biological Exploration:

Probing Salicylic Acid Binding Proteins: Salicylic acid and its derivatives are known to interact with a multitude of proteins in both plants and animals, many of which are involved in immune and inflammatory responses. nih.govresearchgate.netnih.gov this compound could be used as a molecular probe to identify and characterize new salicylic acid-binding proteins.

Investigating Histone Deacetylase (HDAC) Interactions: The 2-aminobenzamide (B116534) moiety is a known zinc-binding group found in a class of HDAC inhibitors. nih.govmdpi.com Future studies could explore whether this compound or its derivatives exhibit any interaction with HDACs, potentially serving as a scaffold for new selective inhibitors. researchgate.netnih.gov

Antioxidant and Anti-inflammatory Pathways: Salicylic acid derivatives are known for their antioxidant properties and their ability to inhibit prostaglandin (B15479496) synthesis. sciendo.com Non-clinical studies could investigate whether this compound interacts with targets in these pathways, such as cyclooxygenases or nuclear factor-kappa B (NF-κB). nih.govsciendo.com

Conclusion

Summary of Key Research Findings on 5-(4-Aminobenzamido)-2,3-cresotic acid

A thorough review of available scientific literature and chemical databases reveals a significant gap in the research concerning this compound. There are currently no published studies detailing its synthesis, characterization, or biological activity. While computational data provides predicted properties such as its molecular formula and mass, there is a complete absence of experimental data.

Significance and Broader Impact of Research on this compound

The absence of research on this compound means its potential significance and broader impact remain entirely speculative. Research into novel aminobenzoic acid derivatives is generally of interest for their potential applications in medicinal chemistry and material science. However, without specific studies on this compound, its contribution to these fields is unknown. The current state highlights a potential area for future chemical exploration.

Concluding Remarks on the Academic Value of Studying this compound

The academic value of studying this compound lies in its potential as an unexplored chemical entity. Future research to synthesize and characterize this compound would be the first step in determining its properties and potential utility. Such studies would contribute new knowledge to the field of organic chemistry and could potentially uncover novel applications. At present, its primary academic value is as an example of a theoretically possible but uninvestigated molecule.

Q & A

Q. What synthetic methodologies are optimal for preparing 5-(4-Aminobenzamido)-2,3-cresotic acid derivatives?

A three-stage synthesis is recommended:

  • Stage 1 : Convert p-aminobenzoic acid to its hydrochloride salt using concentrated HCl (reflux for 24 hours).
  • Stage 2 : Generate ammonium benzoyl chloride via thionyl chloride activation (50–60°C, 4–6 hours).
  • Stage 3 : Condense with 2- or 3-substituted benzoic acids (1:1 molar ratio, 12-hour reaction). Critical parameters include stoichiometric control (1:1.2 molar ratio for thionyl chloride) and inert atmosphere maintenance.

Q. What analytical techniques are essential for characterizing these derivatives?

Use a combination of:

  • FT-IR : Confirm amide bond formation (C=O stretch at 1650–1680 cm⁻¹).
  • HRMS : Verify molecular ions with ±5 ppm mass accuracy.
  • Multinuclear NMR : ¹H-NMR detects aromatic protons (δ 6.8–8.2 ppm) and amide protons (δ 10.2–10.8 ppm); ¹³C-NMR identifies carbonyl carbons (δ 165–170 ppm).

Q. What biological evaluation protocols are recommended for antitubercular assessment?

  • Microbroth dilution : Test against M. tuberculosis H37Rv (ATCC 27294) in 7H9 media.
  • MIC determination : Compare compound activity to rifampicin (control) after 7 days of incubation (37°C).
  • Resazurin assay : Quantify metabolic activity for compounds with MIC ≤1.6 µg/mL.

Q. What structural features correlate with enhanced antitubercular activity?

Electron-donating groups (e.g., glycine anhydride, triazine) at the aminobenzoic acid moiety improve activity (MIC reduction by 50× vs. standard drugs). Avoid meta-substitutions on the benzamido ring, which reduce potency.

Q. How should researchers handle compound stability during storage?

  • Lyophilization : Store at −20°C in amber vials under nitrogen.
  • Purity monitoring : Use HPLC-UV (220 nm) with <5% impurity threshold.
  • Moisture control : Karl Fischer titration (<1% water content).

Advanced Research Questions

Q. How can 3D QSAR models guide structural optimization?

  • CoMFA/CoMSIA : Develop models with >0.5 and >0.9 using aligned bioactive conformations.
  • Steric/electrostatic maps : Identify unfavorable bulk at C-5 and favorable negative charge at the amide linkage.
  • Validation : Use bootstrapping (100 runs) and progressive scrambling (SDEP <0.5).

Q. How to resolve contradictions between computational predictions and experimental MIC values?

  • Molecular dynamics : Simulate ligand-receptor complexes (50 ns trajectories) to assess binding stability.
  • QSAR re-evaluation : Expand training sets to include diverse substituents (e.g., halogens, alkyl chains).
  • Time-kill assays : Differentiate bactericidal vs. bacteriostatic mechanisms for MIC outliers.

Q. What strategies improve metabolic stability without compromising efficacy?

  • CYP450 inhibition screening : Use recombinant enzymes (e.g., CYP3A4) to identify metabolic hotspots.
  • Prodrug design : Introduce ester moieties at carboxyl groups to enhance lipophilicity (logP 1.5–2.0).
  • PAMPA-BBB : Test blood-brain barrier permeability using lipid-specific membranes.

Q. How to design enzyme-targeted assays for DHFR inhibition studies?

  • Recombinant DHFR assays : Monitor NADPH oxidation at 340 nm (spectrophotometry).
  • IC₅₀ determination : Test compound dilutions (0.1–100 µM) against M. tuberculosis DHFR.
  • Inhibition kinetics : Generate Lineweaver-Burk plots to classify competitive/non-competitive inhibition.

Q. What computational strategies predict off-target interactions?

  • Reverse docking : Screen against a panel of M. tuberculosis enzymes (e.g., InhA, KasA).
  • Toxicity profiling : Compare structural similarity to hepatotoxic compounds in DrugBank.
  • ADMET prediction : Use SwissADME to optimize parameters like topological polar surface area (<90 Ų).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.